molecular formula C23H16ClN3O3 B11568379 (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

Cat. No.: B11568379
M. Wt: 417.8 g/mol
InChI Key: RGKMPIGLASVZHY-PCLIKHOPSA-N
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Description

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with a chloronitrophenyl group and a diphenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloronitrophenyl group: This step involves the nitration and chlorination of the furan ring, often using reagents like nitric acid and chlorine gas.

    Condensation with diphenylhydrazine: The final step involves the condensation of the chloronitrophenyl-substituted furan with diphenylhydrazine under controlled conditions, such as refluxing in an appropriate solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine include other hydrazine derivatives and furan-based compounds. These compounds share structural similarities but differ in their substituents and overall reactivity. For example:

    (2E)-2-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine: Similar structure with a bromine atom instead of chlorine.

    (2E)-2-{[5-(2-chloro-5-nitrophenyl)thiophene-2-yl]methylidene}-1,1-diphenylhydrazine: Similar structure with a thiophene ring instead of furan.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H16ClN3O3

Molecular Weight

417.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline

InChI

InChI=1S/C23H16ClN3O3/c24-22-13-11-19(27(28)29)15-21(22)23-14-12-20(30-23)16-25-26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H/b25-16+

InChI Key

RGKMPIGLASVZHY-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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